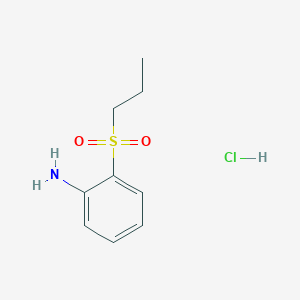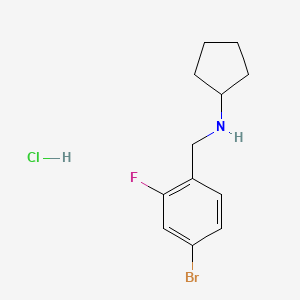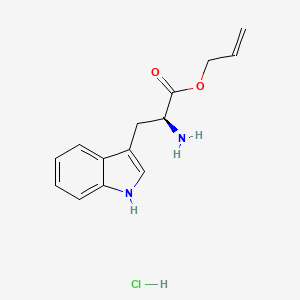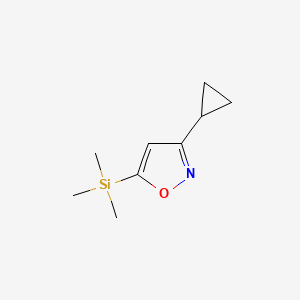
3-环丙基-5-三甲基硅烷基-异恶唑
描述
3-Cyclopropyl-5-trimethylsilanyl-isoxazole: is a chemical compound with the molecular formula C9H15NOSi and a molecular weight of 181.31 g/mol It is characterized by the presence of a cyclopropyl group, a trimethylsilanyl group, and an isoxazole ring
科学研究应用
Chemistry: In chemistry, 3-Cyclopropyl-5-trimethylsilanyl-isoxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: The compound’s potential biological activity makes it a candidate for research in drug discovery and development. Isoxazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Medicine: In medicine, 3-Cyclopropyl-5-trimethylsilanyl-isoxazole and its derivatives are studied for their potential therapeutic applications. The compound’s ability to interact with various biological targets makes it a promising candidate for the development of new pharmaceuticals .
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in materials science and catalysis .
作用机制
Target of Action
Isoxazole compounds are known to interact with a variety of biological targets. The specific target would depend on the particular structure and functional groups of the isoxazole compound .
Mode of Action
The interaction of isoxazole compounds with their targets can lead to a variety of effects. For example, some isoxazole compounds are known to inhibit certain enzymes, while others may act as agonists or antagonists at various receptor sites .
Biochemical Pathways
Isoxazole compounds can affect multiple biochemical pathways depending on their specific targets. They may influence signal transduction pathways, metabolic pathways, or other cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of isoxazole compounds can vary widely. Factors such as the compound’s lipophilicity, molecular size, and functional groups can influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of isoxazole compounds can range from changes in enzyme activity and cellular signaling to alterations in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of isoxazole compounds .
生化分析
Biochemical Properties
3-Cyclopropyl-5-trimethylsilanyl-isoxazole plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound interacts with various enzymes, including cytochrome P450 enzymes, which are crucial for its metabolic processing. The interaction with cytochrome P450 enzymes involves the oxidation of the cyclopropyl group, leading to the formation of hydroxylated metabolites . Additionally, 3-Cyclopropyl-5-trimethylsilanyl-isoxazole has been shown to bind to specific protein targets, influencing their conformation and activity. These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of 3-Cyclopropyl-5-trimethylsilanyl-isoxazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Cyclopropyl-5-trimethylsilanyl-isoxazole has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . By altering these pathways, the compound can induce changes in cell survival, proliferation, and differentiation. Furthermore, its impact on cellular metabolism includes the modulation of metabolic flux and the levels of key metabolites, which are critical for maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of 3-Cyclopropyl-5-trimethylsilanyl-isoxazole involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding of 3-Cyclopropyl-5-trimethylsilanyl-isoxazole to specific enzymes, such as cytochrome P450, leads to the inhibition of their catalytic activity, thereby affecting the metabolic pathways they regulate . Additionally, the compound can activate or inhibit transcription factors, resulting in altered gene expression profiles. These molecular interactions are crucial for understanding the compound’s biochemical and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Cyclopropyl-5-trimethylsilanyl-isoxazole change over time, influenced by its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its gradual breakdown. Long-term studies in vitro and in vivo have demonstrated that 3-Cyclopropyl-5-trimethylsilanyl-isoxazole can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Cyclopropyl-5-trimethylsilanyl-isoxazole vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can induce toxic or adverse effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes, while exceeding this range leads to detrimental effects. These findings highlight the importance of dosage optimization in the potential therapeutic application of 3-Cyclopropyl-5-trimethylsilanyl-isoxazole.
Metabolic Pathways
3-Cyclopropyl-5-trimethylsilanyl-isoxazole is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes oxidative metabolism, resulting in the formation of hydroxylated metabolites . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and the levels of key metabolites. The interaction with cytochrome P450 enzymes is crucial for understanding the compound’s metabolic fate and its potential impact on overall metabolic processes.
Transport and Distribution
The transport and distribution of 3-Cyclopropyl-5-trimethylsilanyl-isoxazole within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cellular membranes, facilitated by its interaction with membrane transporters . Once inside the cell, 3-Cyclopropyl-5-trimethylsilanyl-isoxazole can bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for understanding the compound’s bioavailability and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 3-Cyclopropyl-5-trimethylsilanyl-isoxazole is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that the compound predominantly localizes to the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects . The localization to these organelles is critical for understanding the compound’s mechanism of action and its potential impact on cellular function.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-5-trimethylsilanyl-isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods:
化学反应分析
Types of Reactions: 3-Cyclopropyl-5-trimethylsilanyl-isoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different isoxazole derivatives, while reduction could lead to the formation of cyclopropyl or trimethylsilanyl-substituted compounds.
相似化合物的比较
- 3-Cyclopropyl-5-trimethylsilyl-isoxazole
- 3-Cyclopropyl-5-trimethylsilanyl-oxazole
- 3-Cyclopropyl-5-trimethylsilanyl-thiazole
Comparison: Compared to other similar compounds, 3-Cyclopropyl-5-trimethylsilanyl-isoxazole stands out due to its unique combination of a cyclopropyl group, a trimethylsilanyl group, and an isoxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
属性
IUPAC Name |
(3-cyclopropyl-1,2-oxazol-5-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOSi/c1-12(2,3)9-6-8(10-11-9)7-4-5-7/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYQTRUUAYAZHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=NO1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1457916.png)
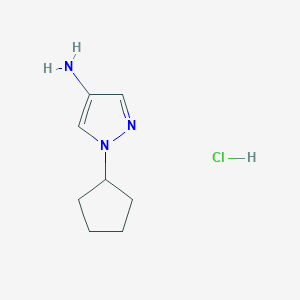
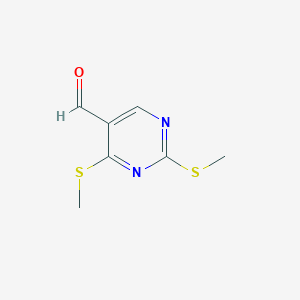

![{1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B1457923.png)
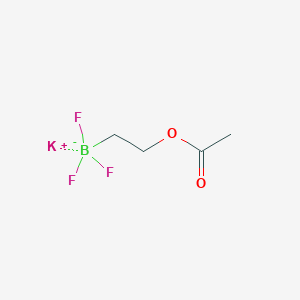

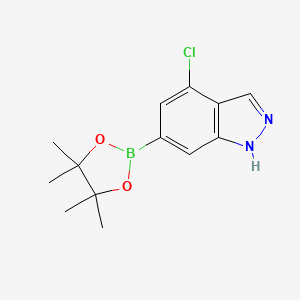
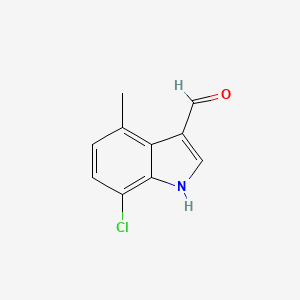
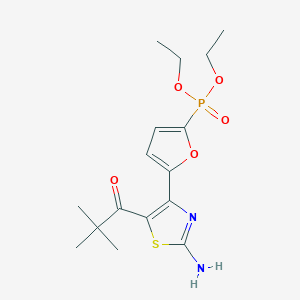
![C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B1457931.png)
